Multifidol
CAS No.: 125074-06-8
Cat. No.: VC20852851
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 125074-06-8 |
---|---|
Molecular Formula | C11H14O4 |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 2-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one |
Standard InChI | InChI=1S/C11H14O4/c1-3-6(2)11(15)10-8(13)4-7(12)5-9(10)14/h4-6,12-14H,3H2,1-2H3 |
Standard InChI Key | ASABIRFQGVWRDC-UHFFFAOYSA-N |
SMILES | CCC(C)C(=O)C1=C(C=C(C=C1O)O)O |
Canonical SMILES | CCC(C)C(=O)C1=C(C=C(C=C1O)O)O |
Introduction
Chemical Properties and Structure
Multifidol possesses several distinctive chemical properties that contribute to its biological activities:
Basic Chemical Information
The following table summarizes the key chemical data for multifidol:
Property | Value |
---|---|
CAS Number | 125074-06-8 |
Molecular Formula | C11H14O4 |
Molecular Weight | 210.23 g/mol |
Classification | Phenolic compound |
Structurally, multifidol contains hydroxyl groups that contribute to its antioxidant potential, similar to other phenolic compounds found in medicinal plants. The presence of these functional groups allows for the formation of glycosides, such as multifidol glucoside, which often exhibit enhanced bioavailability compared to the aglycone form.
Structure-Activity Relationship
The biological activity of multifidol is closely related to its chemical structure. The hydroxyl groups present in the molecule are believed to play a crucial role in its anti-inflammatory effects, potentially through interactions with enzymes involved in inflammatory pathways. These structural features allow multifidol to inhibit cyclooxygenase enzymes, which are key targets in anti-inflammatory therapies .
Natural Sources
Plant Origins
Multifidol has been isolated from several plant species, with Jatropha multifida L. (commonly known as Betadine plant) being a significant source. This plant has been traditionally used for medicinal purposes in various cultures .
Distribution in Plant Tissues
Within Jatropha multifida, multifidol and its derivatives are found in various plant parts, including the stem sap which has been studied for its antibacterial properties. The compound appears to be part of the plant's defense mechanisms against pathogens and environmental stressors .
Biological Activities
Anti-inflammatory Properties
Multifidol demonstrates significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase enzymes involved in inflammation pathways. This mechanism is similar to that of conventional non-steroidal anti-inflammatory drugs (NSAIDs), but as a natural product, multifidol may offer advantages in terms of side effect profiles, though more research is needed to confirm this.
Its derivative, multifidol glucoside, has been more extensively studied and exhibits confirmed anti-inflammatory properties. This glucoside has been isolated from plants such as Acacia mearnsii and specifically functions as a cyclooxygenase 1 inhibitor .
Antibacterial Activity
Research on Jatropha multifida L. (a source of multifidol) has demonstrated significant antibacterial properties against gram-negative bacteria, particularly Pseudomonas aeruginosa. While these studies focus on the plant extract rather than isolated multifidol, they suggest potential antibacterial applications for compounds derived from this plant source .
A systematic study revealed that Betadine (Jatropha multifida L.) stem extract exhibited meaningful antibacterial activity, with the most effective concentration being 50%, producing an inhibition zone diameter of 12.725 ± 0.2500 mm against Pseudomonas aeruginosa .
Related Compounds: Multifidol Glucoside
Chemical Relationship
Multifidol glucoside (C17H24O9) is a monosaccharide derivative consisting of multifidol attached to a beta-D-glucopyranosyl residue at position 1 via a glycosidic linkage. This structural modification affects the compound's solubility, stability, and bioavailability .
Sources and Activities
Multifidol glucoside has been isolated from multiple plant sources including:
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Acacia mearnsii
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Jatropha multifida
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Phyllanthus emblica
This derivative exhibits confirmed anti-inflammatory activity and functions specifically as a cyclooxygenase 1 inhibitor, making it potentially valuable for therapeutic applications targeting inflammatory conditions .
Research Findings
Antibacterial Studies
Research on Jatropha multifida extracts (containing multifidol compounds) demonstrated significant antimicrobial potential. In a controlled laboratory study, different concentrations of Betadine stem extract were tested against Pseudomonas aeruginosa, with the following results:
Concentration | Inhibition Zone Diameter (mm) | Standard Deviation |
---|---|---|
25% | 12.275 | ±0.3304 |
50% | 12.725 | ±0.2500 |
75% | 8.925 | ±0.3948 |
100% | 8.675 | ±0.5620 |
Gentamicin (positive control) | 18.275 | ±0.4992 |
DMSO (negative control) | 0 | 0.00 |
Interestingly, the 50% concentration demonstrated the greatest antibacterial activity, exceeding the effectiveness of more concentrated extracts, suggesting optimal bioactive compound ratios at this concentration .
Future Research Directions
Required Further Studies
Despite the promising data, several research gaps exist that need to be addressed:
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Direct studies on isolated multifidol rather than plant extracts
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Comprehensive toxicity and safety profiles
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Optimization of extraction and purification methods
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Clinical trials to validate therapeutic potential in human subjects
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Structure-activity relationship studies to develop more potent derivatives
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